molecular formula C5H3BrN4 B12822200 5-Bromo-1H-pyrazolo[3,4-c]pyridazine CAS No. 1352546-83-8

5-Bromo-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B12822200
CAS No.: 1352546-83-8
M. Wt: 199.01 g/mol
InChI Key: BIZFTGNWASLKGX-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines. This compound is characterized by the fusion of a pyrazole ring with a pyridazine ring, with a bromine atom attached at the 5th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium phosphate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1H-pyrazolo[3,4-c]pyridazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a scaffold for developing new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.

    1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridazine ring, offering different reactivity and applications.

    5-Chloro-1H-pyrazolo[3,4-c]pyridazine: A halogenated derivative with chlorine instead of bromine, which may exhibit different chemical and biological properties.

Uniqueness: 5-Bromo-1H-pyrazolo[3,4-c]pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with specific desired properties.

Properties

CAS No.

1352546-83-8

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3BrN4/c6-4-1-3-2-7-9-5(3)10-8-4/h1-2H,(H,7,9,10)

InChI Key

BIZFTGNWASLKGX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NN=C1Br

Origin of Product

United States

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